Sakurasosaponin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sakurasosaponin is a compound isolated from the plant J. flammea and has been identified to have antifungal effects.

Applications De Recherche Scientifique

Anti-Cancer Properties

Sakurasosaponin has been identified as a potent cytotoxic agent against various cancer cell lines. Key findings regarding its anti-cancer applications include:

- Cytotoxicity Against Cancer Cells : this compound exhibits significant cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines A549 and H1299. Research indicates that it inhibits cell proliferation in a dose- and time-dependent manner without inducing apoptosis, instead promoting autophagy through the activation of the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway .

- Mechanisms of Action : The compound's mechanism involves inducing autophagy rather than apoptosis, which is crucial for understanding its therapeutic potential. Inhibition of AMPK resulted in the abrogation of this compound-induced autophagy, highlighting the importance of this pathway in mediating its anti-proliferative effects .

- Broader Cancer Activity : Beyond NSCLC, this compound has demonstrated efficacy against other cancer types such as breast and colorectal cancers. Its ability to inhibit cancer cell growth positions it as a candidate for further development in cancer therapies .

Metabolic Profiling

Understanding the metabolism of this compound is essential for elucidating its pharmacokinetics and therapeutic efficacy:

- In Vivo Metabolism Studies : Recent studies have employed ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry to profile the metabolites of this compound in rat models. This research identified 30 provisional metabolites in feces, urine, and plasma, revealing metabolic pathways that include isomerization, deglycosylation, oxidation, hydroxylation, sulfate conjugation, and glucuronide conjugation .

- Importance of Metabolic Pathways : The identification of these metabolites aids in understanding how this compound is processed in vivo and can inform future studies on its efficacy and safety profiles.

Potential Therapeutic Applications

The implications of this compound extend beyond basic research into potential therapeutic applications:

- Development of Novel Therapies : The unique mechanism by which this compound induces autophagy suggests that it could be used in combination with other therapies to enhance anti-cancer effects or to overcome resistance to existing treatments .

- Exploration of Synthetic Analogues : Research into synthetic routes for creating analogues of this compound may lead to compounds with enhanced efficacy or modified biological profiles, broadening its therapeutic potential .

Case Studies and Research Findings

Here is a summary table highlighting key studies related to this compound's applications:

Analyse Des Réactions Chimiques

In Vivo Metabolism

Recent studies have utilized advanced techniques like ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) to profile the metabolites of sakurasosaponin in vivo. Following oral administration in rats, 30 metabolites were identified across feces, urine, and plasma samples. The primary metabolic reactions observed include:

-

Isomerization

-

Deglycosylation

-

Oxidation

-

Hydroxylation

-

Sulfate Conjugation

-

Glucuronide Conjugation

These transformations indicate that this compound undergoes significant biotransformation, enhancing its pharmacological efficacy and facilitating excretion from the body .

Mechanisms of Action

This compound's anti-cancer properties are attributed to its ability to induce autophagy in cancer cells, specifically non-small cell lung cancer (NSCLC) cell lines such as A549 and H1299. The underlying mechanism involves the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and autophagy regulation .

-

Research Findings on Biological Activities

Anti-Cancer Effects

This compound has been shown to inhibit cell proliferation in NSCLC through:

-

Induction of autophagy without triggering apoptosis.

-

Dose- and time-dependent inhibition of cell growth.

-

Increased levels of LC3-II protein, a marker for autophagy.

Inhibition of AMPK activity via specific inhibitors or siRNA knockdown has been demonstrated to reverse the autophagic effects induced by this compound, highlighting the importance of this pathway in its anti-cancer activity .

Propriétés

Numéro CAS |

59527-84-3 |

|---|---|

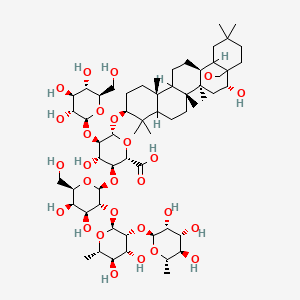

Formule moléculaire |

C60H98O27 |

Poids moléculaire |

1251.4 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[[(2R,4S,5R,10S,13R,17S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C60H98O27/c1-23-32(64)36(68)40(72)49(78-23)84-44-38(70)33(65)24(2)79-51(44)86-45-39(71)35(67)26(21-62)81-52(45)83-43-42(74)46(85-50-41(73)37(69)34(66)25(20-61)80-50)53(87-47(43)48(75)76)82-31-12-13-56(7)27(55(31,5)6)10-14-57(8)28(56)11-15-60-29-18-54(3,4)16-17-59(29,22-77-60)30(63)19-58(57,60)9/h23-47,49-53,61-74H,10-22H2,1-9H3,(H,75,76)/t23-,24-,25+,26+,27?,28?,29?,30+,31-,32-,33-,34+,35-,36+,37-,38+,39-,40+,41+,42-,43-,44+,45+,46+,47-,49-,50-,51-,52-,53+,56-,57+,58-,59?,60-/m0/s1 |

Clé InChI |

XHQPPRZQWSUZJV-MEXQKDRRSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4C(C(C(OC4C(=O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C)CO9)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)O)CO)O)O)C)O)O)O)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5CC[C@@]6(C7CC[C@@]89C1CC(CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)CO)O)O)C)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4C(C(C(OC4C(=O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C)CO9)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)O)CO)O)O)C)O)O)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Sakurasosaponin; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.